Phenyl(pyridin-2-yl)methanamine
Overview
Description
Phenyl(pyridin-2-yl)methanamine is an organic compound that consists of a phenyl group attached to a pyridin-2-yl group through a methanamine linkage
Mechanism of Action
Mode of Action
It has been suggested that it may play a role in the oxidation of primary and secondary amines to their corresponding aldehydes and ketones . This process involves the use of hypervalent iodine in combination with a catalytic amount of TEMPO as an oxidizing agent .
Biochemical Pathways
It is known that the compound can participate in oxidation reactions, which are fundamental transformations in synthetic organic chemistry . These reactions can lead to the production of various synthetic intermediates, such as imines, nitriles, oximes, and amides .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a logP value of 1.92, indicating moderate lipophilicity .
Result of Action
It is known that the compound can participate in oxidation reactions, leading to the production of various synthetic intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(pyridin-2-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of pyridin-2-ylmethanamine with a phenyl halide under basic conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective catalysts and reagents to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Phenyl(pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides or sulfonates under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
Phenyl(pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Phenyl(pyridin-2-yl)methanamine can be compared with other similar compounds, such as:
Pyridin-2-ylmethanamine: Lacks the phenyl group, which may affect its reactivity and applications.
Phenylmethanamine: Lacks the pyridin-2-yl group, resulting in different chemical properties and uses.
Phenyl(pyridin-3-yl)methanamine:
This compound is unique due to the presence of both phenyl and pyridin-2-yl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
phenyl(pyridin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEZXIOBOOEPOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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